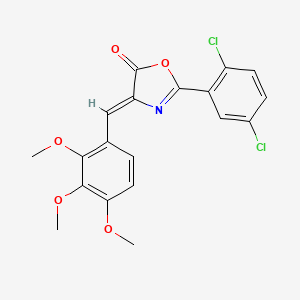![molecular formula C22H23N5O2S B11683758 N'-[(E)-(3-Allyl-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide](/img/structure/B11683758.png)
N'-[(E)-(3-Allyl-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(3-Allyl-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide is a complex organic compound with a molecular formula of C22H23N5O2S and a molecular weight of 421.525 g/mol . This compound is notable for its unique structure, which includes an allyl group, a hydroxyphenyl group, and a triazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-Allyl-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide typically involves multiple steps, including the formation of intermediate compounds. The process generally starts with the preparation of the hydrazide derivative, followed by the introduction of the triazole ring through cyclization reactions. The final step involves the condensation of the hydrazide with the aldehyde to form the desired compound. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-Allyl-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield different products.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while substitution reactions involving the allyl group can produce a variety of new compounds with different functional groups.
Scientific Research Applications
N’-[(E)-(3-Allyl-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties can be leveraged.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-Allyl-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The triazole ring and hydroxyphenyl group play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(E)-(3-Allyl-2-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide
- **N’-[(E)-(3-Allyl-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide
Uniqueness
What sets N’-[(E)-(3-Allyl-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the allyl group, hydroxyphenyl group, and triazole ring in a single molecule allows for diverse reactivity and interaction with various molecular targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C22H23N5O2S |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H23N5O2S/c1-3-9-16-12-8-13-18(20(16)29)14-23-24-19(28)15-30-22-26-25-21(27(22)4-2)17-10-6-5-7-11-17/h3,5-8,10-14,29H,1,4,9,15H2,2H3,(H,24,28)/b23-14+ |
InChI Key |
UKZFBNZYUWRQFJ-OEAKJJBVSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC(=C2O)CC=C)C3=CC=CC=C3 |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC(=C2O)CC=C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(1,1,2,2,3,3,3-Heptafluoropropyl)sulfanyl]phenyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-YL)acetamide](/img/structure/B11683680.png)
![7-(4-Fluorophenyl)-5,6,8,9-tetrahydrodibenzo[c,h]acridine](/img/structure/B11683682.png)
![methyl (4-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B11683694.png)
![N'-[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11683698.png)

![ethyl 1-butyl-2-methyl-5-[(phenoxyacetyl)oxy]-1H-benzo[g]indole-3-carboxylate](/img/structure/B11683716.png)
![N'-[(E)-2-furylmethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11683727.png)
![Ethyl 3-{[(2-nitrophenyl)sulfanyl]amino}benzoate](/img/structure/B11683733.png)
![2-methyl-N'-[(E)-pyridin-2-ylmethylidene]quinoline-4-carbohydrazide](/img/structure/B11683734.png)
![ethyl 3',4-bis(4-methylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11683742.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11683749.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11683753.png)
![Ethyl 7-(4-chlorophenyl)-4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11683762.png)
